molecular formula C21H21NO3 B2713535 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide CAS No. 923120-96-1

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide

Cat. No.: B2713535
CAS No.: 923120-96-1
M. Wt: 335.403
InChI Key: FZJFFNFNOJIEOB-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide (CAS 923120-96-1) is a synthetic small molecule with a molecular formula of C21H21NO3 and a molecular weight of 335.4 . This compound is built around a chromen-4-one core, a privileged scaffold in medicinal chemistry known as chromone, which is a key subunit of the pyran heterocycle class . Pyran and chromone derivatives are extensively investigated in pharmaceutical research for a wide spectrum of biological activities, showing particular promise in the areas of neurodegenerative diseases and oncology . In neurological research, chromone-based compounds are studied for their potential in Alzheimer's disease (AD) research, with mechanisms of interest including cholinesterase inhibition, anti-amyloidogenic effects, and the reduction of oxidative stress . Furthermore, structurally related chromone benzamide analogs have demonstrated significant in vitro cytotoxic activity, making the chromone scaffold a compelling subject for anticancer research, particularly against lines such as human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) . The specific structure of this acetamide derivative, featuring a 4-tert-butylphenyl group at the 2-position of the chromone ring, provides researchers with a valuable chemical tool for probing structure-activity relationships (SAR) and for screening in various biological assays . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-17-18(24)12-19(25-20(17)11-16)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJFFNFNOJIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl and chromen-4-one derivatives.

    Condensation Reaction: The 4-tert-butylphenyl derivative is reacted with a suitable chromen-4-one derivative under acidic or basic conditions to form the intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide moiety.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Core Structural Modifications

The following table summarizes key structural differences and similarities among the target compound and its analogs:

Compound Name / ID Substituents at C2 (Chromen-4-one) Substituents at C7 (Acetamide) Key Properties / Activities
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide (Target) 4-tert-Butylphenyl -NHCOCH3 High lipophilicity (predicted)
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide 4-Methyl -NHCOCH3 Carbonic anhydrase IX/XII inhibition
2-[3-(4-tert-Butylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-tert-Butylphenoxy) -OCH2CONH-(2-CF3-phenyl) XLogP: 5.2; Enhanced steric bulk
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide 2-Fluorophenyl -NHCOCH3 MW: 297.285; Potential electronic effects
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide 4-Methyl -OCH2CONH-(thiazolidinone-phenyl) Anticancer activity (in vitro)

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to methyl (e.g., ) or fluorine substituents (e.g., ). The trifluoromethylphenyl analog has an XLogP of 5.2, suggesting even higher lipophilicity.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO3C_{21}H_{21}NO_3 with a molecular weight of 335.4 g/mol. The compound features a chromone core, characterized by a fused benzopyran ring system, and is substituted with a tert-butylphenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets .

The biological activity of chromenone derivatives often stems from their ability to interact with various biological pathways. The following mechanisms have been noted in related studies:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For example, studies on related chromenone derivatives have shown moderate inhibition of COX-2 and lipoxygenases (LOX) enzymes .
  • Anticancer Properties : Chromenones have been studied for their cytotoxic effects against various cancer cell lines. In vitro studies have indicated that certain derivatives exhibit significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential applications in cancer therapy .
  • Antioxidant Effects : Many chromenone compounds possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with chronic diseases.

In Vitro Studies

A significant study evaluated the biological activity of several chromenone derivatives, including those structurally similar to this compound. The findings are summarized in the following table:

CompoundTargetActivityIC50 (µM)
3bAChEModerate Inhibition10.4
3eBChEModerate Inhibition9.9
2bCOX-2Moderate Inhibition15.2
2aCytotoxicity (MCF-7)SignificantN/A

These results indicate that compounds with similar structures can exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's disease treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various enzyme targets. These studies suggest that the compound may form stable interactions with key residues in target proteins, enhancing its potential therapeutic efficacy.

Q & A

Basic: What are the standard synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide?

The synthesis typically involves coupling 4-tert-butylphenylacetylene with a chromene precursor, followed by acetamide functionalization. A common approach employs nucleophilic substitution or amidation under anhydrous conditions. For example, analogous acetamide derivatives are synthesized via acylation using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by purification via silica gel chromatography and recrystallization . Reaction optimization includes controlling stoichiometry (e.g., excess acylating agents) and monitoring via TLC.

Advanced: How can regioselectivity challenges during chromene-acetamide coupling be resolved?

Regioselectivity in chromene systems is influenced by electronic and steric factors. Advanced strategies include:

  • Directed ortho-metalation : Using tert-butyl groups to direct coupling positions via steric hindrance.
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side products.
  • Protecting group strategies : Temporarily blocking reactive sites (e.g., hydroxyl groups) to direct acetamide formation. For instance, in related chromene derivatives, protecting the 7-hydroxy group with acetyl prior to amidation improves yield .

Basic: What spectroscopic methods validate the structure of this compound?

Core techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ 7.1–7.7 ppm) and carbonyl signals (δ ~168–170 ppm for the chromen-4-one and acetamide groups) .
  • IR spectroscopy : Confirms C=O stretches (~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass spectrometry (ESI/APCI+) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How are X-ray crystallography and DFT calculations used to resolve structural ambiguities?

Single-crystal X-ray diffraction provides absolute configuration verification, especially for chromene ring conformations and acetamide torsion angles. For example, in a related 2-oxo-4H-chromene derivative, intramolecular hydrogen bonds (C–H⋯O) stabilize the structure, confirmed by crystallographic data (R factor = 0.047) . DFT calculations complement this by optimizing geometry and predicting electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Basic: What analytical methods ensure purity (>95%) for in vitro studies?

  • HPLC-PDA : Uses C18 columns with gradient elution (e.g., MeOH/H₂O) to quantify impurities.
  • Elemental analysis : Validates C, H, N composition within ±0.4% theoretical values.
  • Melting point consistency : Sharp melting points (e.g., 180–185°C) indicate purity .

Advanced: How are hyphenated techniques (e.g., LC-MS/MS) used to detect degradation products?

LC-MS/MS with electrospray ionization (ESI) identifies hydrolytic or oxidative degradation products. For chromene-acetamides, common degradation pathways include:

  • Ester hydrolysis : Detected via [M+H–60]⁺ fragments.
  • Oxidative ring opening : Monitored by m/z shifts corresponding to quinone derivatives. Method validation requires stability-indicating assays under forced conditions (e.g., 40°C/75% RH) .

Basic: What safety protocols are critical during handling?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Fume hoods for dust/aerosol containment.
  • First aid : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for inhalation exposure .

Advanced: How do solubility and formulation challenges impact bioactivity studies?

Poor aqueous solubility (common in tert-butyl chromenes) is addressed via:

  • Co-solvent systems : DMSO/PEG-400 mixtures for in vitro assays.
  • Nanoformulation : Liposomal encapsulation improves bioavailability.
  • Prodrug strategies : Introducing phosphate esters for enhanced dissolution .

Basic: What databases are prioritized for literature reviews on this compound?

  • Reaxys : For synthetic procedures and spectral data.
  • SciFinder : To track patent and journal updates.
  • NIST Chemistry WebBook : Validates physicochemical properties (e.g., boiling point, density) .

Advanced: How are QSAR models applied to predict biological activity?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond acceptors. For chromene-acetamides, high logP (>3) correlates with membrane permeability, while electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition. Validation requires leave-one-out cross-validation (R² > 0.8) .

Basic: How is the compound’s stability assessed under varying pH conditions?

  • pH-rate profiling : Incubate in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC.
  • Arrhenius studies : Predict shelf-life by testing stability at elevated temperatures (40–60°C) .

Advanced: What mechanistic insights explain contradictory bioactivity data in cell vs. enzyme assays?

Discrepancies arise from off-target effects in cellular models (e.g., mitochondrial toxicity) vs. purified enzyme systems. Use orthogonal assays:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement.
  • Metabolomic profiling : Identifies interference from endogenous metabolites .

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